Onjisaponin F

Description

Botanical Sources and Geographic Distribution of Onjisaponin F-Containing Plants

This compound is found in plants of the Polygala genus, notably Polygala tenuifolia Willd. and Polygala japonica nih.gov. Polygala tenuifolia is a significant source and is recognized in traditional medicine in various East Asian countries nih.govnih.gov. The dried root of Polygala tenuifolia, known as Polygalae Radix (PR), is the primary part used nih.govnih.gov. The geographical distribution of Polygalae Radix-producing plants, including Polygala tenuifolia and Polygala sibirica L., spans temperate regions of East Asia and Europe, encompassing countries like China, South Korea, Mongolia, and the Russian Federation nih.gov. Within China, the cultivation and collection of Polygala tenuifolia are concentrated in provinces such as Shanxi and Shaanxi, which are traditionally regarded as producers of high-quality PR nih.gov. Other northern Chinese provinces also contribute to the supply nih.gov. Polygala tenuifolia is a perennial herb, typically flowering from April to May and fruiting from June to July nih.gov.

Advanced Chromatographic Methodologies for this compound Isolation and Purification

The isolation and purification of this compound from botanical sources necessitate advanced chromatographic techniques. Studies have successfully isolated this compound, alongside other onjisaponins (A, E, and G), from Polygala tenuifolia extracts using methods such as hydroxyapatite (B223615) and Phenyl column High-Performance Liquid Chromatography (HPLC) researchgate.netpsu.edu. Identification of the isolated compounds is often confirmed by comparing them with authentic standards using techniques like thin-layer chromatography (TLC) and HPLC psu.edu. A comprehensive approach for isolating compounds from P. tenuifolia roots has involved a combination of silica (B1680970) gel column chromatography, reversed-phase C18 column chromatography, and Sephadex LH-20 column chromatography mdpi.com. Furthermore, advanced hyphenated techniques like ultra-high performance liquid chromatography-photo-diode array-electrospray ionization-quadrupole-time-of-flight-mass spectrometry-lipoxygenase-fluorescence detector (UPLC-PDA-ESI-Q-TOF-MS-LOX-FLD) have been employed for the rapid screening and identification of metabolites, including this compound, in Polygalae Radix extracts nih.gov.

Strategies for Semi-Synthetic Modification and Chemical Derivatization of this compound

While specific detailed methodologies for the semi-synthetic modification and chemical derivatization of this compound are not extensively documented in the provided search results, general strategies applied to other saponins (B1172615) can be considered for this compound. Chemical derivatization of naturally occurring saponins is a recognized approach to alter and potentially improve their properties researchgate.net. This can involve targeted modifications at specific sites within the molecule, such as the carboxylic acid group present in the structure or functional groups on the triterpene core researchgate.net. Semi-synthesis has been explored for other saponin (B1150181) adjuvants, like QS-21, to address limitations of the natural product, enhance efficacy in formulations, and mitigate toxicity researchgate.netscience.gov. These efforts often involve synthesizing analogues with deliberate structural changes to establish structure-activity relationships researchgate.netscience.gov. The complex molecular architecture of triterpenoid (B12794562) saponins like this compound, featuring multiple sugar moieties and a triterpenoid aglycone, presents various opportunities for targeted chemical modifications ctdbase.orgosaka-u.ac.jp.

Properties

IUPAC Name |

8a-[3-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]oxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H112O36/c1-31-53(105-44(82)14-11-33-21-39(96-8)56(98-10)40(22-33)97-9)50(88)58(109-64-52(90)57(108-66-59(91)75(95,29-78)30-101-66)54(32(2)102-64)106-62-51(89)55(38(81)27-100-62)107-61-48(86)45(83)37(80)26-99-61)65(103-31)111-68(94)73-18-17-69(3,4)23-35(73)34-12-13-42-70(5)24-36(79)60(110-63-49(87)47(85)46(84)41(25-76)104-63)72(7,67(92)93)43(70)15-16-71(42,6)74(34,28-77)20-19-73/h11-12,14,21-22,31-32,35-38,41-43,45-55,57-66,76-81,83-91,95H,13,15-20,23-30H2,1-10H3,(H,92,93) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLNHPZHTNFCNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)OC1C(C(C(CO1)O)O)O)O)OC1C(C(CO1)(CO)O)O)O)O)OC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H112O36 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1589.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Research Findings

Research into Onjisaponin F has revealed specific biological activities, particularly in the context of immune modulation and potential neurological effects.

Studies have demonstrated this compound's efficacy as an adjuvant for intranasal vaccines. When co-administered intranasally with influenza hemagglutinin (HA) vaccine in mice, this compound significantly increased serum hemagglutination-inhibiting (HI) antibody titers and nasal anti-influenza virus IgA and IgG antibody titers. researchgate.netnih.govpsu.eduishs.org This effect was observed even at a low dose of 1 µg of this compound with 1 µg of HA vaccine, leading to significant increases in antibody titers just one week after secondary vaccination. researchgate.netnih.govpsu.eduishs.org Furthermore, intranasal vaccination with this compound inhibited the proliferation of mouse-adapted influenza virus in bronchoalveolar lavages of infected mice. researchgate.netnih.govpsu.educhemicalbook.com Similar adjuvant effects were noted when this compound was administered intranasally with diphtheria-pertussis-tetanus (DPT) vaccine, resulting in increased serum IgG and nasal IgA antibody titers. researchgate.netnih.govpsu.edu

Data from these studies highlight the potential of this compound as a mucosal adjuvant. The observed increases in both systemic (serum IgG) and mucosal (nasal IgA) antibody responses are particularly relevant for developing effective vaccines against respiratory pathogens.

| Study (Vaccine) | This compound Dose (µg) | Vaccine Dose (µg) | Administration Route | Key Findings |

| Influenza HA Vaccine researchgate.netnih.govpsu.eduishs.org | 1 | 1 | Intranasal | Increased serum HI antibody and nasal IgA/IgG antibody titers; Inhibited viral proliferation. |

| DPT Vaccine researchgate.netnih.govpsu.edu | 10 | 10 | Intranasal | Increased serum IgG and nasal IgA antibody titers. |

Beyond its adjuvant properties, this compound has also been investigated for its effects on nerve growth factor (NGF) synthesis. Studies have shown that Onjisaponins, including this compound, can induce NGF synthesis in astrocytes. medchemexpress.com This finding suggests a potential role for this compound in supporting neuronal health and function, aligning with the traditional use of Polygala tenuifolia for cognitive support.

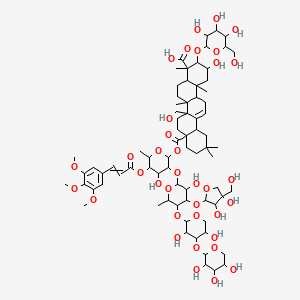

The chemical structure of this compound is complex, with a molecular formula of C75H112O36 and a molecular weight of approximately 1589.69 g/mol . nih.govchemicalbook.comcymitquimica.comglentham.comphytopurify.comcdutcm.edu.cn It is classified as a triterpenoid (B12794562) saponin (B1150181). nih.govctdbase.orgchemicalbook.comphytopurify.com

| Property | Value | Unit | Source |

| Molecular Formula | C75H112O36 | - | PubChem nih.gov |

| Molecular Weight | 1589.69 | g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 543 | Ų | PubChem nih.gov |

| Heavy Atom Count | 111 | - | PubChem nih.gov |

Comprehensive Spectroscopic Structural Elucidation of Onjisaponin F

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural elucidation of saponins (B1172615), providing detailed information about the carbon-hydrogen framework and the connectivity between different structural units. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

The 1D NMR spectra, ¹H-NMR and ¹³C-NMR, offer the initial overview of the molecule's components. The ¹H-NMR spectrum reveals the number and chemical environment of protons, showing characteristic signals for methyl groups on the triterpene skeleton, olefinic protons, and the anomeric protons of the sugar units. The ¹³C-NMR spectrum, often acquired with proton decoupling, indicates the total number of carbon atoms, with distinct chemical shift regions for the aglycone, the sugar moieties, and carbonyl carbons from ester groups.

2D NMR experiments are crucial for establishing the precise connectivity.

Correlation SpectroscopY (COSY) is used to identify proton-proton (¹H-¹H) coupling networks within individual spin systems, which is essential for tracing the connections within each sugar ring and parts of the aglycone.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly attached proton-carbon pairs (¹J-C,H), allowing for the definitive assignment of a carbon atom's chemical shift based on its attached proton's signal.

Heteronuclear Multiple Bond Correlation (HMBC) is paramount for assembling the entire structure. It detects long-range correlations (²J-C,H and ³J-C,H) between protons and carbons separated by two or three bonds. These correlations are critical for identifying the sequence of the sugar chains and, most importantly, for determining the linkage points of the sugar chains and acyl groups to the aglycone core. For instance, an HMBC correlation between an anomeric proton of a sugar and a carbon atom of the aglycone establishes the glycosylation site.

The collective data from these experiments allow for the complete assignment of the aglycone, the identification of each sugar residue, the determination of their sequences and linkage positions, and the location of the acyl group.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Structural Moieties of Onjisaponin F (Note: The following data are representative values for the structural components of this compound based on published data for similar triterpenoid (B12794562) saponins from Polygala species.)

| Position | δC (ppm) | δH (ppm) (multiplicity, J in Hz) |

| Aglycone (Presenegenin type) | ||

| C-3 | ~89.0 | ~3.20 (dd, J = 11.5, 4.5) |

| C-12 | ~122.5 | ~5.35 (br s) |

| C-13 | ~144.0 | - |

| C-23 | ~64.5 | ~3.40, 3.70 (m) |

| C-28 (COO) | ~176.0 | - |

| Sugar Moieties | ||

| Rha I-1 | ~101.5 | ~5.10 (br s) |

| Glc I-1 | ~104.8 | ~4.50 (d, J = 7.8) |

| Api I-1 | ~110.9 | ~5.25 (d, J = 2.5) |

| Xyl I-1 | ~106.5 | ~4.45 (d, J = 7.5) |

| Fuc I-1 | ~100.8 | ~5.05 (d, J = 7.8) |

| Acyl Moiety (Trimethoxycinnamoyl) | ||

| C=O | ~167.0 | - |

| α-CH | ~118.0 | ~6.40 (d, J = 16.0) |

| β-CH | ~145.5 | ~7.65 (d, J = 16.0) |

| OMe | ~56.5 | ~3.85 (s) |

Mass Spectrometry (MS) Techniques in this compound Structural Analysis (e.g., HR-ESI-MS, LC-MS, UHPLC-MS/TOF)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of saponins and for sequencing their complex glycosidic chains.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides a highly accurate mass measurement of the molecular ion. For this compound (C₇₅H₁₁₂O₃₆), HR-ESI-MS would detect a pseudomolecular ion, such as [M+Na]⁺ or [M-H]⁻, with a mass-to-charge ratio (m/z) that can be used to confirm its elemental composition with high confidence.

Tandem Mass Spectrometry (MS/MS) , often coupled with liquid chromatography (LC-MS or UHPLC-MS/TOF), is employed to deduce the structure. In this technique, the molecular ion of the saponin (B1150181) is isolated and then fragmented through collision-induced dissociation (CID). The fragmentation of saponins typically occurs at the glycosidic linkages, leading to the sequential loss of sugar residues. rsc.org By analyzing the mass differences between the precursor ion and the resulting fragment ions, the sequence, branching, and nature of the monosaccharides in the oligosaccharide chains can be determined. The fragmentation pattern also helps to identify the aglycone and locate the position of acyl groups, as the loss of these groups results in characteristic neutral losses.

Table 2: Predicted HR-ESI-MS Fragmentation Data for this compound

| Ion | Formula | Calculated m/z ([M-H]⁻) | Fragment Description |

| [M-H]⁻ | C₇₅H₁₁₁O₃₆ | 1587.686 | Deprotonated molecular ion |

| [M-H-Api]⁻ | C₇₀H₁₀₁O₃₂ | 1455.624 | Loss of terminal Apiose |

| [M-H-Rha]⁻ | C₆₉H₉₉O₃₁ | 1441.608 | Loss of terminal Rhamnose |

| [M-H-Xyl]⁻ | C₇₀H₁₀₁O₃₂ | 1455.624 | Loss of terminal Xylose |

| [M-H-Trimethoxycinnamoyl]⁻ | C₆₃H₉₉O₃₂ | 1379.614 | Loss of the acyl group |

| [Aglycone+Glc-H]⁻ | C₃₆H₅₅O₈ | 615.389 | Aglycone with one Glucose unit |

Ancillary Spectroscopic Methods in this compound Characterization (e.g., Infrared Spectroscopy)

While NMR and MS provide the core structural details, other spectroscopic methods like Infrared (IR) spectroscopy offer complementary information by identifying the functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of specific types of bonds and functional groups. The FT-IR spectrum of a saponin like this compound would show distinct absorption bands confirming the presence of its key chemical features. researchgate.neteajournals.org For instance, a broad absorption band indicates the presence of numerous hydroxyl (-OH) groups on the sugars and aglycone. A sharp peak in the carbonyl region confirms the ester linkage of the acyl group, while absorptions in the fingerprint region are characteristic of the C-O bonds within the glycosidic linkages. researchgate.neteajournals.org

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | Hydroxyl (-OH) | O-H Stretching |

| ~2930 | Alkyl (C-H) | C-H Stretching |

| ~1725 | Ester Carbonyl (C=O) | C=O Stretching |

| ~1640 | Alkene (C=C) | C=C Stretching |

| ~1250 | Acyl C-O | C-O Stretching |

| ~1075 (strong) | Glycoside (C-O-C) | C-O Stretching |

Elucidating the Biosynthetic Pathway of Onjisaponin F

Identification of Precursor Molecules and Metabolic Intermediates (e.g., Oleanolic Acid, Tenuigenin)

The biosynthesis of Onjisaponin F, an oleanane-type pentacyclic triterpenoid (B12794562), originates from the isoprenoid pathway. frontiersin.orgoup.com The initial steps involve the formation of the 30-carbon precursor, 2,3-oxidosqualene. researchgate.netnih.gov This linear molecule is the common substrate for the synthesis of a vast array of triterpenoids in plants.

The cyclization of 2,3-oxidosqualene forms the foundational pentacyclic triterpene skeleton. For oleanane-type saponins (B1172615) like this compound, this primary scaffold is β-amyrin. oup.comresearchgate.net Subsequent modifications of this backbone lead to a variety of sapogenins, the non-sugar core of saponins.

Detailed research has identified several key intermediates in the pathway leading to this compound:

Oleanolic Acid: This pentacyclic triterpenoid is a well-established precursor in the biosynthesis of this compound. researchgate.net It is formed through a series of oxidation steps on the β-amyrin backbone, a process typically mediated by cytochrome P450 enzymes. researchgate.netnih.gov Oleanolic acid itself is found in numerous plant species and serves as a branching point for the synthesis of various bioactive triterpenoids. researchgate.netmdpi.com

Tenuigenin: As a major sapogenin in Polygala tenuifolia, tenuigenin represents a more advanced intermediate in the pathway. researchgate.net Its structure suggests further modifications of the oleanane skeleton beyond oleanolic acid, including additional hydroxylations and other functional group additions, which ultimately form the aglycone core of several onjisaponins.

The transformation from the basic β-amyrin skeleton to complex sapogenins like tenuigenin involves a metabolic grid of reactions, creating a diverse array of triterpenoid structures within the plant.

Discovery and Characterization of Key Biosynthetic Enzymes (e.g., β-amyrin synthase, squalene monooxygenase, UDP glycosyl transferase)

The assembly of this compound is a multi-enzyme process, converting simple precursors into the final complex glycoside. The key enzymatic steps involve the formation of the triterpene backbone, its subsequent oxidation, and finally, glycosylation.

Squalene Monooxygenase (Squalene Epoxidase): This enzyme catalyzes the first oxygenation step in the pathway, converting the linear hydrocarbon squalene into 2,3-oxidosqualene. researchgate.netwikipedia.org This reaction is a critical rate-limiting step, directing carbon flux from the general isoprenoid pathway specifically toward sterol and triterpenoid biosynthesis. wikipedia.orgoup.com

β-amyrin synthase (βAS): This enzyme belongs to the oxidosqualene cyclase (OSC) family and marks the first committed step in the biosynthesis of oleanane-type saponins. nih.govoup.com It catalyzes the intricate cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid backbone, β-amyrin. oup.comnih.gov The identification and characterization of βAS genes in plants like Polygala tenuifolia have been fundamental to understanding the synthesis of onjisaponins. oup.com Knocking out this enzyme has been shown to virtually eliminate saponin (B1150181) accumulation. nih.govnih.gov

Cytochrome P450-dependent Monooxygenases (P450s): Following the formation of the β-amyrin skeleton, a large family of P450 enzymes is responsible for its structural diversification. researchgate.netnih.govmdpi.com These enzymes catalyze a series of regio- and stereospecific oxidation reactions, such as hydroxylations and carboxylations, at various positions on the triterpenoid ring. These modifications produce the diverse sapogenin cores, including the precursor oleanolic acid. mdpi.comnih.gov

UDP-glycosyltransferases (UGTs): The final stage of this compound biosynthesis involves the attachment of sugar chains to the sapogenin core, a process known as glycosylation. researchgate.netnih.gov This is catalyzed by UGTs, a large and diverse family of enzymes that transfer sugar moieties from an activated donor, such as UDP-glucose, to the aglycone. nih.govnih.govfrontiersin.org The specific number, type, and linkage of these sugars are critical for the biological function of the resulting saponin. Plant UGTs are characterized by a conserved C-terminal domain known as the Plant Secondary Product Glycosyltransferase (PSPG) box. frontiersin.orgfrontiersin.orgmdpi.com

| Enzyme | Abbreviation | Function in this compound Biosynthesis | Enzyme Class |

|---|---|---|---|

| Squalene Monooxygenase | SQE | Catalyzes the conversion of squalene to 2,3-oxidosqualene. | Oxidoreductase |

| β-amyrin synthase | βAS | Cyclizes 2,3-oxidosqualene to the β-amyrin backbone. | Isomerase (Cyclase) |

| Cytochrome P450 Monooxygenase | P450 | Performs oxidative modifications (e.g., hydroxylation) on the β-amyrin backbone to form sapogenins. | Oxidoreductase |

| UDP-glycosyltransferase | UGT | Attaches sugar moieties to the sapogenin core to form the final saponin. | Transferase |

Gene Expression Analysis and Transcriptomics in this compound Biosynthesis (e.g., RNA-seq, qRT-PCR)

Identifying the specific genes that encode the enzymes for this compound biosynthesis is a significant challenge due to the large size of the enzyme families involved (P450s and UGTs). Modern transcriptomic approaches have become indispensable tools for pinpointing candidate genes. semanticscholar.org

RNA-Seq (RNA sequencing): This high-throughput sequencing technique provides a comprehensive snapshot of the entire transcriptome (all expressed genes) in a specific tissue at a specific time. By comparing the transcriptomes of tissues with high and low saponin accumulation in Polygala tenuifolia, researchers can identify genes whose expression levels correlate with saponin content. oup.comnih.gov This approach has been successfully used to filter and identify a series of candidate genes involved in the biosynthesis of triterpenoid saponins. semanticscholar.orgresearchgate.net Comprehensive transcriptome analysis of P. tenuifolia has led to the identification of numerous putative P450 and UGT genes potentially involved in the pathway. nih.gov

qRT-PCR (Quantitative Real-Time Polymerase Chain Reaction): Following the identification of candidate genes via RNA-seq, qRT-PCR is often used to validate their expression patterns. This technique allows for the precise measurement of the expression level of specific genes, confirming their elevated expression in saponin-producing tissues and providing stronger evidence for their role in the biosynthetic pathway.

Integrated analysis of metabolome and transcriptome data is a powerful strategy. semanticscholar.orgmdpi.com By correlating the accumulation of specific metabolic intermediates (like oleanolic acid) with the expression patterns of candidate genes, researchers can build a more complete picture of the biosynthetic network and assign functions to previously uncharacterized genes. semanticscholar.orgnih.gov These analyses have revealed that genes for key enzymes often exhibit tissue-specific expression, aligning with the localized accumulation of saponins in the plant. mdpi.com

Heterologous Expression Systems for Enhanced this compound Precursor Production

The low abundance of many valuable saponins in their native plants presents a significant bottleneck for their supply. Metabolic engineering in microbial hosts, often referred to as heterologous expression, offers a promising alternative for the sustainable production of these compounds or their key precursors. cjnmcpu.com

Yeast, particularly Saccharomyces cerevisiae, has emerged as a preferred chassis for producing triterpenoid precursors. mdpi.com Its well-characterized genetics and physiology make it amenable to genetic engineering. sciepublish.com The general strategy involves:

Introducing the Core Pathway: Key genes from the plant biosynthetic pathway are introduced into the yeast. To produce β-amyrin, a plant-derived β-amyrin synthase (βAS) gene is expressed. researchgate.netnih.gov

Optimizing Precursor Supply: The native yeast metabolic pathways are engineered to increase the supply of the precursor 2,3-oxidosqualene. This can involve upregulating genes in the mevalonate (MVA) pathway, which produces the building blocks for isoprenoids. nih.gov

Reconstituting Downstream Steps: To produce more advanced precursors like oleanolic acid, additional plant genes, specifically for cytochrome P450 enzymes and their corresponding reductase partners, are co-expressed with the βAS gene. nih.gov

These engineered yeast strains can serve as "cell factories" for the production of high-value triterpenoid sapogenins. nih.gov For example, engineered S. cerevisiae strains have been successfully developed to produce significant quantities of β-amyrin and oleanolic acid. researchgate.netnih.gov This approach not only provides a scalable production platform but also facilitates the functional characterization of newly discovered biosynthetic genes. nih.gov

| Host Organism | Engineered Goal | Key Genes Introduced | Significance |

|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | β-amyrin production | Plant β-amyrin synthase (βAS) | Creates a source of the foundational triterpene backbone. researchgate.net |

| Saccharomyces cerevisiae (Yeast) | Oleanolic acid production | βAS, Cytochrome P450s (e.g., C-28 oxidase), P450 reductase | Produces a key advanced precursor for this compound. nih.gov |

| Nicotiana benthamiana (Plant) | Oleanolic acid production | βAS, Cytochrome P450s | Demonstrates feasibility of pathway reconstruction in a heterologous plant host. researchgate.net |

Preclinical Pharmacological Investigations of Onjisaponin F: Mechanistic Insights in in Vitro and Animal Models

Immunomodulatory Mechanisms and Adjuvant Potential of Onjisaponin F

Research indicates that this compound possesses immunomodulatory properties and demonstrates potential as a vaccine adjuvant, particularly for mucosal administration. psu.eduresearchgate.netnih.govelotus.orgnih.govresearchgate.net

Enhancement of Antigen-Specific Antibody Titers in Animal Models

Studies in animal models have shown that this compound can significantly enhance antigen-specific antibody titers when co-administered with vaccines. For instance, intranasal inoculation of this compound alongside an influenza HA vaccine in mice led to a substantial increase in serum hemagglutination-inhibiting (HI) antibody titers. psu.edunih.gov Following a single intranasal inoculation, serum HI antibody titers increased 3–14 times over control mice receiving vaccine alone. psu.edu With a secondary intranasal vaccination three weeks later, serum HI antibody titers increased 27–50 fold compared to mice that did not receive onjisaponins. psu.edunih.gov this compound also enhanced serum IgG antibody titers against diphtheria, pertussis, and tetanus (DPT) when administered intranasally with the DPT vaccine in mice. psu.edunih.gov

Influenza HA Vaccine in Mice:

Single inoculation (10 µg this compound + 10 µg HA vaccine): 3-14x increase in serum HI antibody titers compared to vaccine alone. psu.edu

Secondary inoculation (10 µg this compound + 10 µg HA vaccine after 3 weeks): 27-50x increase in serum HI antibody titers compared to vaccine alone. psu.edunih.gov

Two inoculations (1 µg this compound + 1 µg HA vaccine at 3-week intervals): Significantly increased serum HI antibody titers after 1 week following the secondary vaccination. psu.eduresearchgate.netnih.gov

DPT Vaccine in Mice:

Intranasal vaccination (10 µg this compound + 10 µg DPT vaccine) followed by vaccine alone after 4 weeks: Significant increases in serum IgG antibody titers after 2 weeks following secondary vaccination. psu.eduresearchgate.netnih.gov

Modulation of Mucosal Immune Responses

This compound has been shown to modulate mucosal immune responses, which are crucial for protection against pathogens entering through mucosal surfaces like the respiratory tract. Intranasal administration of this compound with influenza HA vaccine in mice significantly increased nasal anti-influenza virus IgA antibody titers. psu.eduresearchgate.netnih.gov Two inoculations with a lower dose (1 µg) of this compound and HA vaccine also significantly increased nasal anti-influenza virus IgA and IgG antibody titers after the secondary vaccination. psu.eduresearchgate.netnih.gov Similarly, when administered intranasally with DPT vaccine, this compound led to significant increases in nasal IgA antibody titers. psu.edunih.gov

Influenza HA Vaccine in Mice (Intranasal Administration):

Increased nasal anti-influenza virus IgA antibody titers. psu.eduresearchgate.netnih.gov

Two inoculations (1 µg this compound + 1 µg HA vaccine): Increased nasal anti-influenza virus IgA and IgG antibody titers. psu.eduresearchgate.netnih.gov

DPT Vaccine in Mice (Intranasal Administration):

Effects on Pathogen Proliferation and Protection in Animal Models

Studies have demonstrated that this compound can contribute to protection against pathogen proliferation in animal models when used as an adjuvant. Intranasal vaccination with this compound and influenza HA vaccine inhibited the proliferation of mouse-adapted influenza virus A/PR/8/34 in the bronchoalveolar lavages of infected mice. psu.eduresearchgate.netnih.gov This suggests that this compound can induce protective immunity against intranasal influenza virus infection. psu.edu

Influenza Virus A/PR/8/34 in Mice:

Intranasal vaccination with this compound + HA vaccine inhibited viral proliferation in bronchoalveolar lavages. psu.eduresearchgate.netnih.gov

Significant protection against infection was observed with 1 mg of this compound and 1 mg of influenza HA vaccine, with one-third of the immunized mice not being infected. psu.edu

Comparative Adjuvant Efficacy Studies (e.g., with Quil A)

Comparative studies have evaluated the adjuvant efficacy of onjisaponins, including this compound, against other known adjuvants like Quil A. In studies using intranasal administration of DPT vaccine in mice, Onjisaponins A and F showed potent adjuvant activity, reaching levels comparable to that of CTB* (Cholera toxin B subunit) and demonstrating greater effectiveness than Quil A in enhancing both serum IgG and nasal IgA antibody titers. psu.edu While Quil A weakly enhanced nasal anti-PT IgA antibody titer, it did not show potent adjuvant activity against DT and TT in the same study. psu.edu

Interactive Data Table: Comparative Adjuvant Activity in Mice (Intranasal DPT Vaccine)

| Adjuvant | Serum IgG (vs. Vaccine Alone) | Nasal IgA (vs. Vaccine Alone) | Notes |

| This compound | Significant increase psu.edu | Significant increase psu.edu | Potent activity, comparable to CTB psu.edu |

| Onjisaponin A | Significant increase psu.edu | Significant increase psu.edu | Potent activity, comparable to CTB psu.edu |

| Quil A | Little to no enhancement psu.edu | Weak enhancement (anti-PT) psu.edu | Less effective than Onjisaponins A and F psu.edu |

| CTB* | Not specified in detail | Significant increase psu.edu | Potent activity psu.edu |

Anti-inflammatory Action of this compound

This compound has demonstrated anti-inflammatory activity in various in vitro models. frontiersin.orgmdpi.com It is considered one of the active anti-inflammatory metabolites found in Polygalae Radix. frontiersin.org

Inhibition of Pro-inflammatory Mediator Production in Cellular Models (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

This compound has been shown to inhibit the production of key pro-inflammatory mediators, such as Nitric Oxide (NO) and Prostaglandin E2 (PGE2), in cellular models. frontiersin.org Studies using lipopolysaccharide (LPS)-stimulated BV2 microglia cells, a type of immune cell in the central nervous system, have indicated that a methanolic extract of Polygala tenuifolia roots significantly attenuated LPS-induced NO production. tandfonline.com this compound, among other compounds isolated from this extract, showed significant inhibitory effects on LPS-induced NO production in these cells. tandfonline.com Similarly, studies on LPS-stimulated RAW 264.7 macrophages have shown that Onjisaponin Fg, a related compound, can significantly inhibit both NO and PGE2 production. frontiersin.orgresearchgate.net While the direct inhibitory effect of this compound on PGE2 is mentioned in the context of related compounds, its primary anti-inflammatory mechanism highlighted in some studies involves the inhibition of NO production. frontiersin.orgtandfonline.com

Interactive Data Table: Inhibition of Pro-inflammatory Mediators

| Compound | Cellular Model | Stimulus | Mediator Inhibited | Effect | Source |

| This compound | BV2 microglia cells | LPS | Nitric Oxide (NO) | Significant inhibition tandfonline.com | tandfonline.com |

| Onjisaponin Fg | RAW 264.7 macrophages | LPS | Nitric Oxide (NO) | Significant inhibition frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |

| Onjisaponin Fg | RAW 264.7 macrophages | LPS | Prostaglandin E2 (PGE2) | Significant inhibition frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |

| P. tenuifolia extract | BV2 microglia cells | LPS | Nitric Oxide (NO) | Significant attenuation tandfonline.com | tandfonline.com |

| P. tenuifolia extract | Bone marrow-derived dendritic cells | LPS | IL-12 p40, IL-6, TNF-α | Inhibited production mdpi.com | mdpi.com |

Regulation of Inflammatory Enzymes and Cytokines (e.g., inducible Nitric Oxide Synthase, Cyclooxygenase-2, Interleukin-1β, Interleukin-6, Tumor Necrosis Factor-α)

Inflammation plays a significant role in the pathophysiology of various diseases. Preclinical studies have investigated the ability of compounds from Polygala tenuifolia, including saponins (B1172615), to modulate inflammatory mediators. While direct studies specifically on this compound's impact on these enzymes and cytokines are less prevalent in the provided search results compared to other Polygala constituents like tenuifolin (B1142182) or other onjisaponins, the plant extract and related compounds have shown relevant activities.

Research on other active metabolites from P. tenuifolia, such as 3-O-(3,4,5-trimethoxy-cinnamoyl), 6′-O-(p-methoxybenzoyl) sucrose (B13894) ester (TCMB), has demonstrated significant inhibitory effects on nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated RAW 264.7 macrophages. TCMB also decreased the protein levels of inducible nitric oxide synthase (iNOS) and Cyclooxygenase-2 (COX-2) and the mRNA levels of TNF-α, IL-1β, and IL-6. nih.govresearchgate.net Molecular docking studies have indicated that TCMB has strong binding affinities with iNOS and COX-2. nih.govresearchgate.net

Although not specifically focused on this compound, these findings on related compounds from the same plant highlight the potential for triterpenoid (B12794562) saponins from Polygala tenuifolia to exert anti-inflammatory effects by regulating key enzymes and pro-inflammatory cytokines. A study utilizing a UPLC-PDA-ESI-Q-TOF-MS-LOX-FLD method identified this compound, along with other compounds, as active anti-inflammatory metabolites based on in vitro screening for the inhibition of lipoxygenase (LOX) and other enzymes. nih.gov This suggests that this compound itself possesses anti-inflammatory potential, warranting further specific investigation into its direct effects on iNOS, COX-2, IL-1β, IL-6, and TNF-α.

Signaling Pathway Modulation in Inflammatory Responses (e.g., MyD88, NF-κB, TLR4)

Modulation of signaling pathways such as TLR4/MyD88/NF-κB is a key mechanism by which compounds can exert anti-inflammatory effects. The Toll-like receptor 4 (TLR4) pathway, involving MyD88 and subsequent activation of NF-κB, is crucial in the inflammatory response triggered by lipopolysaccharide (LPS). nih.gov Activation of NF-κB stimulates the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov

Studies on extracts and active ingredients from P. tenuifolia have indicated their involvement in regulating these pathways. A saponin-rich fraction from P. tenuifolia has been shown to improve learning and memory in aged mice, and these effects may be involved in the regulation of the TLR4/MyD88/NF-κB and TLR4/TRIF/NF-κB signaling pathways. nih.gov Specifically, in a postoperative cognitive dysfunction model in elderly rats, a precipitate fraction from Polygalae Radix significantly inhibited the mRNA and protein expression of several key pro-inflammatory cytokines by downregulating inflammation signaling pathways dependent on TLR4/MyD88/NF-κB. nih.gov

While direct evidence for this compound specifically modulating the MyD88, NF-κB, and TLR4 pathways is not explicitly detailed in the provided search results, the findings on related saponins and fractions from Polygala tenuifolia strongly suggest that this compound may also exert its potential anti-inflammatory effects through the modulation of these critical signaling cascades. Other saponins, such as soyasaponins, have been shown to reduce inflammation by downregulating MyD88 expression and suppressing the recruitment of TLR4 and MyD88 into lipid rafts, and inhibiting the NF-κB pathway. nih.gov Tenuifolin, another component of P. tenuifolia, has been shown to inhibit IL-1β induced inflammation by inhibiting the PI3K/AKT/NF-κB signaling pathway and prevent LPS-induced AKI by inhibiting the TLR4/NF-κB signaling pathway. frontiersin.org These studies provide a strong rationale for investigating the specific effects of this compound on the MyD88, NF-κB, and TLR4 pathways in inflammatory models.

Neurobiological Research on this compound and Related Saponins

Polygala tenuifolia is traditionally recognized for its benefits related to cognitive function and has been used in formulations aimed at improving learning and memory. nih.govfrontiersin.orgresearchgate.net Research into the neurobiological effects of its constituents, including this compound and related saponins, has focused on various mechanisms relevant to neurological health and cognitive function.

Modulation of Neurotransmitter Systems (e.g., Choline (B1196258) Acetyltransferase mRNA levels)

Modulating neurotransmitter systems, particularly the cholinergic system, is a key strategy in addressing cognitive decline and certain neurological disorders. The cholinergic system plays a crucial role in learning and memory. mdpi.com Choline acetyltransferase (ChAT) is an enzyme responsible for the synthesis of acetylcholine (B1216132), a vital neurotransmitter.

This compound, a constituent in P. tenuifolia, has been shown to increase choline acetyltransferase mRNA levels in rat basal forebrain cells. mdpi.commdpi.com This finding suggests that this compound may enhance cholinergic function by promoting the expression of the enzyme necessary for acetylcholine synthesis. Oral administration of tenuifolin, a related compound extracted from Polygalae Radix, has been shown to improve latency and reduce the number of errors in aged mice in behavioral tests, and also increases the relative levels of norepinephrine (B1679862) and dopamine (B1211576) in the hippocampus of aged mice. mdpi.commdpi.com While this specific study focused on tenuifolin, the observation of effects on neurotransmitter levels in animal models underscores the potential of Polygala saponins to influence neurochemical balance.

Influence on Autophagy Pathways in Cellular Models (e.g., AMPK-mTOR signaling)

Autophagy is a cellular process critical for the degradation and recycling of damaged organelles and misfolded proteins. Dysregulation of autophagy is implicated in various neurodegenerative diseases. The AMPK-mTOR signaling pathway is a major regulator of autophagy. mTOR (mechanistic target of rapamycin) is a key inhibitor of autophagy, while AMPK (AMP-activated protein kinase) can activate autophagy, often by inhibiting mTOR. researchgate.net

Research on Onjisaponin B, another saponin (B1150181) derived from Polygala tenuifolia, has provided significant insights into the modulation of autophagy pathways. Onjisaponin B has been found to enhance autophagy in PC-12 cells through an Atg7, AMPK-mTOR dependent manner. researchgate.netnih.govmedchemexpress.com This was evidenced by the induction of GFP-LC3 puncta formation, a marker of autophagosome formation, in a dose-dependent manner in PC-12 cells. medchemexpress.com Further studies indicated that Onjisaponin B activates autophagy through an Atg7, AMPK-mTOR dependent pathway, as its effect was reduced in Atg7-knockout cells and in the presence of AMPK or autophagy inhibitors. nih.gov

While these findings specifically pertain to Onjisaponin B, they highlight the capacity of triterpenoid saponins from Polygala tenuifolia to act as autophagy enhancers by modulating the AMPK-mTOR signaling pathway. This suggests a potential mechanism by which these compounds could exert neuroprotective effects by promoting cellular clearance processes.

Effects on Protein Aggregation and Clearance in Cellular Models (e.g., mutant α-synuclein, huntingtin)

The accumulation of misfolded and aggregated proteins is a hallmark of several neurodegenerative disorders, including Parkinson's disease (PD) and Huntington's disease (HD), characterized by the aggregation of mutant α-synuclein and huntingtin, respectively. Autophagy plays a critical role in the clearance of these aggregate-prone proteins. nih.govmdpi.com

Studies on Onjisaponin B have demonstrated its ability to enhance the clearance of mutant huntingtin and A53T α-synuclein in PC-12 cells. nih.govmedchemexpress.comnih.gov Onjisaponin B treatment accelerated the degradation of these mutant proteins and reduced the oligomerization of α-synuclein. nih.govmedchemexpress.com This enhanced clearance was linked to the induction of autophagy by Onjisaponin B via the AMPK-mTOR signaling pathway. nih.govmedchemexpress.combmbreports.org These findings suggest that Onjisaponin B can act as a neuroprotective agent by promoting the removal of toxic protein aggregates. nih.govmedchemexpress.com

Although the direct effects of this compound on the clearance of mutant α-synuclein and huntingtin have not been explicitly detailed in the provided search results, the strong evidence for Onjisaponin B's activity in this area, coupled with the structural similarities between saponins from Polygala tenuifolia, suggests that this compound may also possess similar capabilities in promoting the clearance of aggregate-prone proteins through autophagy-dependent mechanisms.

Inhibition of Acetylcholinesterase Activity

Acetylcholinesterase (AChE) is an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibiting AChE activity is a strategy used to increase acetylcholine levels and enhance cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficit, such as Alzheimer's disease. researchgate.nettandfonline.com

Research on compounds from Polygala tenuifolia has explored their potential to inhibit AChE. While some sources mention the potential for this compound to inhibit acetylcholinesterase , other studies specifically investigating the AChE inhibitory activity of isolated compounds from P. tenuifolia have focused on other saponins like Onjisaponin B and polygalasaponin XXVIII. researchgate.nettapchiduoclieu.vn One study found that Onjisaponin B inhibited cholinesterase activity in vitro, while tenuifolin did not. researchgate.net Another study reported that polygalasaponin XXVIII exhibited AChE inhibitory activity with an IC50 value of 12.3 ± 1.6 μM. tapchiduoclieu.vn

Insights into Blood-Brain Barrier Permeation of Saponins

The blood-brain barrier (BBB) represents a significant obstacle for the delivery of many potential therapeutic compounds to the central nervous system. Saponins, including those found in Polygalae Radix, are a diverse group of glycosides with varying physicochemical properties, which can influence their ability to cross this barrier.

While direct studies specifically detailing the BBB permeation of this compound are limited in the provided search results, insights can be drawn from research on other saponins and components of Polygalae Radix. Polygalae Radix saponins are recognized as active ingredients with neuroprotective effects, suggesting some level of interaction with or passage across the BBB may occur researchgate.netfrontiersin.org.

One study highlights that senegenin, a compound that can be converted from Polygalae Radix saponins by hydrolysis and metabolism, can easily pass through the BBB due to its lipophilicity and smaller molecular size (Mw 537) compared to the larger saponin molecules frontiersin.org. This suggests that metabolic conversion could be a factor in the bioavailability of saponin-derived compounds in the brain.

Research employing biomimetic chromatographic methods and computational approaches has been used to investigate the ability of triterpenoid saponins of plant origin, including onjisaponins from Polygala tenuifolia, to cross the BBB mdpi.com. These in silico and biomimetic methods serve as alternative screening tests to predict BBB permeability, which is challenging and expensive to determine experimentally in vivo mdpi.compreprints.orgnih.gov. Lipophilicity, often assessed by logP or logKw values, is considered a crucial feature influencing a substance's ability to traverse biological barriers like the BBB mdpi.com.

Studies on other triterpenoid glycosides, such as arjunetin and arjunglucoside I, have indicated their potential to cross the BBB based on calculated pharmacokinetic parameters preprints.orgnih.gov. While these findings are not directly about this compound, they illustrate that some glycosides, depending on their specific structure and properties, can be predicted or shown to permeate the BBB.

The limited information available underscores the need for further specific pharmacokinetic studies on saponins, including this compound, to fully understand their BBB permeability and plasma half-life mdpi.com.

Antioxidant Mechanisms Associated with this compound and Polygalae Radix Saponins

Oxidative stress plays a significant role in the pathogenesis of various diseases, including neurological disorders. Saponins from Polygalae Radix, including this compound, have been investigated for their antioxidant properties and associated mechanisms.

Polygalae Radix is known to possess antioxidant activity, and this effect is attributed, in part, to its saponin components frontiersin.orgvellmanherbs.comnih.govfrontiersin.org. Studies have shown that extracts of Polygala tenuifolia can significantly improve learning and memory functions, which is associated with decreased malondialdehyde (MDA) content and increased levels of superoxide (B77818) dismutase (SOD), catalase (CAT), and total antioxidant capacity vellmanherbs.com.

While specific detailed mechanisms for this compound's antioxidant activity were not extensively detailed in the immediate search results, research on other Polygalae Radix components and saponins provides relevant insights. For example, 3,6′-disinapoyl sucrose (DISS), an oligosaccharide ester from Polygalae Radix, has been shown to regulate the mRNA expression of antioxidation and autophagy-related genes, reducing Aβ deposition and neurotoxicity in Caenorhabditis elegans frontiersin.org.

Other saponins from different plant sources have demonstrated antioxidant effects through various mechanisms. Crude saponins have shown potent antioxidant effects and can alleviate oxidative stress by reducing reactive oxygen species (ROS) and MDA levels while restoring levels of glutathione (B108866) peroxidase (GSH-Px), glutathione (GSH), and CAT mdpi.com. Ginsenoside Rh2, another saponin, effectively managed MDA levels and increased GSH levels and SOD activity in the brain, inhibiting oxidative stress mdpi.com. Similarly, a saponin from Solanum anguivi fruit protected brain synaptosomes from oxidative damage induced by ferrous iron and sodium nitroprusside, reducing ROS generation and restoring total thiol levels mdpi.com. Polygalasaponins (PGS) have shown similar effects by upregulating intracellular heme oxygenase-1 (HO-1), SOD, CAT, and GSH-Px to inhibit Aβ-induced ROS production and reduce oxidative damage mdpi.com.

Although this compound has been identified as an active anti-inflammatory metabolite in in vitro studies, further animal experiments and clinical trials are needed to validate these effects and explore its antioxidant mechanisms in more depth, including related signaling pathways and target proteins frontiersin.orgfrontiersin.org.

The antioxidant capacity of Polygalae Radix can be influenced by processing methods. Studies comparing crude and processed Polygalae Radix have investigated total saponin contents (TSC) and antioxidant activity nih.govdbcls.jp. One study found that Polygalae Cortex (PC), a processed form, exhibited higher antioxidant capacity compared to crude Polygalae Radix and other processed forms nih.gov. This suggests that the processing might affect the concentration or activity of antioxidant compounds, including saponins like this compound.

The diverse antioxidant mechanisms observed for various saponins and Polygalae Radix components highlight the potential for this compound to exert its effects through similar pathways, such as reducing ROS, increasing antioxidant enzyme activity, and modulating related signaling pathways.

Structure Activity Relationship Sar Studies of Onjisaponin F and Analogues

Identification of Key Structural Moieties Crucial for Biological Activity (e.g., glycosylation patterns, acyl substituents)

The biological activity of triterpenoid (B12794562) saponins (B1172615) like Onjisaponin F is intricately linked to specific structural features, including the nature of the aglycone, the composition and linkage of the sugar chains (glycosylation patterns), and the presence and type of acyl substituents. While comprehensive SAR studies specifically focused on this compound are not extensively documented in publicly available research, general principles derived from studies on saponins from Polygala tenuifolia and other related compounds provide valuable insights.

The glycosylation pattern at various positions on the triterpenoid backbone is a primary determinant of biological activity. For many saponins, the number, type, and sequence of sugar residues can significantly impact their pharmacological effects. For instance, the length and branching of the sugar chains can influence the compound's solubility, bioavailability, and interaction with biological targets.

Acyl substituents also play a pivotal role in modulating the bioactivity of saponins. In a study on related saponins, it was demonstrated that the presence of a methoxycinnamoyl group was essential for selective growth inhibition of Human Umbilical Vein Endothelial Cells (HUVECs). jst.go.jp The removal of this acyl group led to a loss of activity, highlighting its importance. jst.go.jp Similarly, the 28-O-glycoside moiety has been identified as a crucial factor for the biological activity of saponins from Polygala tenuifolia. nih.govfrontiersin.orgfrontiersin.org

While direct evidence for this compound is limited, it is plausible that these general SAR principles apply. The specific arrangement of its sugar residues and the nature of its acylation are likely key contributors to its observed biological effects. Further research involving the synthesis of various this compound analogues with systematic modifications to these moieties is necessary to delineate their precise roles.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

As of the current body of scientific literature, specific QSAR models developed exclusively for this compound and its analogues have not been reported. However, the principles of QSAR are broadly applicable to saponins. A typical QSAR study would involve the following steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

The resulting QSAR model could then be used to predict the activity of novel this compound derivatives, guiding the synthesis of compounds with potentially enhanced therapeutic properties.

Table 1: Illustrative Data for a Hypothetical QSAR Study on this compound Analogues

| Compound | Biological Activity (IC50, µM) | LogP | Molecular Weight ( g/mol ) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| This compound | 15.5 | 1.2 | 1589.7 | 15 | 36 |

| Analogue 1 | 10.2 | 1.5 | 1633.8 | 14 | 37 |

| Analogue 2 | 25.8 | 0.9 | 1545.6 | 16 | 35 |

| Analogue 3 | 8.5 | 1.8 | 1677.9 | 13 | 38 |

| Analogue 4 | 30.1 | 0.7 | 1501.5 | 17 | 34 |

Please note that the data in this table is hypothetical and for illustrative purposes only, as specific QSAR studies on this compound are not currently available.

Computational Approaches in SAR Investigations (e.g., molecular docking)

Computational methods, particularly molecular docking, are powerful tools in SAR investigations, providing insights into the potential binding modes and interactions of a ligand with its biological target at a molecular level.

While specific molecular docking studies detailing the interaction of this compound with a particular protein target are not widely published, this approach holds significant promise for elucidating its mechanism of action. A molecular docking study for this compound would typically involve:

Target Identification: Identifying a specific protein or enzyme that is believed to be a target for the biological activity of this compound.

Preparation of Ligand and Receptor: Generating the 3D structure of this compound and the target protein.

Docking Simulation: Using specialized software to predict the preferred binding orientation of this compound within the active site of the target protein.

Analysis of Interactions: Analyzing the predicted binding pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

The results of molecular docking can help to explain the observed SAR of this compound and its analogues. For example, it could reveal why certain structural modifications enhance or diminish biological activity by altering the binding affinity for the target protein. This information is invaluable for the rational design of new derivatives with improved potency and selectivity.

Advanced Methodologies for Onjisaponin F Research and Analysis

Advanced Chromatographic Techniques for High-Resolution Separation and Purification

The isolation and purification of Onjisaponin F from the complex chemical matrix of Polygala tenuifolia extracts present a significant challenge due to the presence of numerous structurally similar saponins (B1172615). To achieve the high purity required for pharmacological and structural studies, advanced chromatographic techniques are employed.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are fundamental to the separation of this compound. nih.gov The use of columns with sub-2 µm particles in UHPLC systems provides exceptional resolution and high-throughput separation. nih.gov The choice of stationary phase chemistry is critical, with reversed-phase columns, such as C18, being commonly utilized. Method development often involves optimizing the mobile phase composition, typically a gradient of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution.

For preparative scale purification, high-speed counter-current chromatography (HSCCC) has emerged as a powerful technique. mdpi.comresearchgate.net HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid stationary phase, thereby eliminating irreversible sample adsorption and allowing for high sample loading and recovery. mdpi.comresearchgate.net The selection of a suitable two-phase solvent system is paramount for successful separation in HSCCC.

A multi-step chromatographic strategy is often necessary for the isolation of high-purity this compound. This typically involves an initial fractionation of the crude extract using medium-pressure liquid chromatography (MPLC) with macroporous resins or silica (B1680970) gel. mdpi.com This is followed by one or more rounds of preparative HPLC or HSCCC to isolate the target compound. The purity of the final product is then confirmed using analytical HPLC or UHPLC.

Table 1: Comparison of Chromatographic Techniques for this compound Purification

| Technique | Principle | Advantages | Disadvantages |

| UHPLC | Liquid-solid chromatography with sub-2 µm particles | High resolution, high throughput, high sensitivity | Low injection volume, requires extensive sample preparation |

| Prep-HPLC | Liquid-solid chromatography with larger particle size columns | Higher sample loading capacity than analytical HPLC | Lower resolution than UHPLC |

| HSCCC | Liquid-liquid partition chromatography | No solid support, high sample loading, total sample recovery | Selection of solvent system can be complex |

Mass Spectrometry-Based Metabolomics for Comprehensive Profiling and Quantification

Mass spectrometry (MS) coupled with liquid chromatography (LC) is an indispensable tool for the comprehensive profiling and quantification of this compound in biological matrices. nih.gov This metabolomics approach allows for the sensitive and selective detection of this compound and other related saponins, providing insights into their distribution and metabolism. mdpi.comyoutube.com

For untargeted metabolomics, high-resolution mass spectrometers such as time-of-flight (TOF) and Orbitrap analyzers are employed. nih.gov These instruments provide accurate mass measurements, which are crucial for the tentative identification of this compound and its metabolites based on their elemental composition. nih.gov Data-independent acquisition (DIA) modes, such as MSE, can be used to acquire both precursor and fragment ion information for all detected compounds, aiding in their structural characterization. nih.gov

For targeted quantification of this compound, tandem mass spectrometry, particularly with a triple quadrupole (QqQ) mass analyzer, is the method of choice. nih.govmdpi.com This technique operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. mdpi.com This highly selective and sensitive method allows for the accurate quantification of this compound in complex biological samples.

The sample preparation for LC-MS analysis is critical and typically involves a protein precipitation step followed by solid-phase extraction (SPE) to remove interfering substances and enrich the analyte. nih.govmdpi.com The choice of ionization source is also important, with electrospray ionization (ESI) being commonly used for saponins like this compound.

Table 2: Mass Spectrometry Techniques for this compound Analysis

| Technique | Analyzer | Mode of Operation | Application |

| LC-HRMS | TOF, Orbitrap | Full Scan, MSE | Untargeted profiling, metabolite identification |

| LC-MS/MS | Triple Quadrupole | Multiple Reaction Monitoring (MRM) | Targeted quantification |

Sophisticated Spectroscopic Techniques for Fine Structural Characterization

The definitive structural elucidation of this compound relies on a combination of sophisticated spectroscopic techniques. While mass spectrometry provides information on the molecular weight and elemental composition, nuclear magnetic resonance (NMR) spectroscopy is essential for determining the precise stereochemistry and the connectivity of the sugar moieties to the sapogenin core.

One-dimensional (1D) NMR techniques, including 1H and 13C NMR, provide initial information about the different types of protons and carbons present in the molecule. However, for a complex molecule like this compound, two-dimensional (2D) NMR experiments are indispensable. These include:

Correlation Spectroscopy (COSY): To establish proton-proton correlations within the same spin system.

Total Correlation Spectroscopy (TOCSY): To identify all protons within a spin system, which is particularly useful for identifying the individual sugar units.

Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbons.

Heteronuclear Multiple Bond Correlation (HMBC): To establish long-range correlations between protons and carbons, which is crucial for determining the linkage points between the sugar units and the aglycone.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): To determine the spatial proximity of protons, which helps in establishing the stereochemistry and the conformation of the glycosidic linkages.

In addition to NMR, other spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy can provide information about the functional groups present in the molecule. nih.gov Advanced techniques like two-dimensional correlation spectroscopy (2D-COS) applied to FTIR data can reveal the sequence of structural changes during processes like thermal unfolding. mdpi.com

Established Cell-Based Assay Systems for Mechanistic Pharmacological Screening

Cell-based assays are fundamental for investigating the pharmacological mechanisms of this compound in a biologically relevant context. nuvisan.com These assays can be designed to assess a wide range of cellular responses, from cell viability and proliferation to specific signaling pathway modulation. nuvisan.com

For screening the effects of this compound on viral infections, cell-based assays that measure virus-induced cytopathic effects or the expression of viral proteins can be employed. scienceopen.comnih.gov For instance, in the context of influenza virus, Madin-Darby Canine Kidney (MDCK) or Vero E6 cells can be infected with the virus in the presence or absence of this compound. dovepress.com The antiviral activity can then be quantified by measuring parameters such as viral neuraminidase activity or by using reporter gene assays where the expression of a reporter protein is dependent on viral replication. scienceopen.comdovepress.com

To investigate the immunomodulatory effects of this compound, primary immune cells or cell lines such as macrophages and lymphocytes can be utilized. The effect of this compound on the production of cytokines and other inflammatory mediators can be measured using techniques like enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.

For studying the neuroprotective effects of this compound, neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures are used. These cells can be challenged with neurotoxins or subjected to conditions that mimic neurodegenerative diseases, and the protective effect of this compound on cell viability and function can be assessed.

Table 3: Examples of Cell-Based Assays for this compound Research

| Assay Type | Cell Line/Primary Cells | Measured Parameter | Pharmacological Target |

| Antiviral Assay | MDCK, Vero E6 | Viral replication, neuraminidase activity | Influenza virus |

| Immunomodulatory Assay | Macrophages, Lymphocytes | Cytokine production, cell proliferation | Immune response |

| Neuroprotection Assay | SH-SY5Y, Primary neurons | Cell viability, neurite outgrowth | Neurodegenerative diseases |

Molecular Biology Techniques for Gene Expression and Functional Studies

To delve deeper into the molecular mechanisms underlying the pharmacological effects of this compound, a variety of molecular biology techniques are employed to study its impact on gene expression and cellular function. nih.govyoutube.com

Quantitative real-time polymerase chain reaction (qRT-PCR) is a widely used technique to measure the expression levels of specific genes of interest that are hypothesized to be modulated by this compound. This allows for the validation of targets identified through broader screening methods.

For a more comprehensive, unbiased view of the changes in gene expression induced by this compound, transcriptomics approaches such as microarray analysis or RNA sequencing (RNA-seq) are utilized. These techniques provide a global profile of the genes that are either upregulated or downregulated in response to treatment with the compound, offering insights into the affected signaling pathways and cellular processes. dntb.gov.ua

To investigate the functional consequences of these gene expression changes, techniques such as Western blotting can be used to assess the protein levels of key signaling molecules. Furthermore, gene knockdown or knockout experiments using techniques like RNA interference (RNAi) or CRISPR-Cas9 can be performed to validate the role of specific genes in mediating the observed pharmacological effects of this compound.

Biomimetic Chromatographic Approaches for Investigating Biological Barrier Permeability

A critical aspect of drug development is understanding the ability of a compound to cross biological barriers, such as the blood-brain barrier (BBB). mdpi.com Biomimetic chromatographic techniques offer a rapid and effective in vitro method for predicting the permeability of compounds like this compound. mdpi.comresearchgate.net

Immobilized artificial membrane (IAM) chromatography is a widely used biomimetic method. nih.gov IAM columns contain a stationary phase composed of phospholipids (B1166683) that mimic the cell membrane. The retention of a compound on an IAM column provides a measure of its interaction with the membrane, which can be correlated with its permeability. nih.gov

Another approach is the use of cholesterol-based stationary phases, which can also model membrane interactions. nih.gov By comparing the retention of this compound on different biomimetic and traditional reversed-phase columns, it is possible to develop quantitative structure-activity relationship (QSAR) models to predict its BBB permeability. nih.gov These in vitro methods are valuable for early-stage screening of the potential for this compound to reach its target sites within the central nervous system.

These biomimetic chromatographic methods provide a valuable alternative to cell-based or in vivo permeability assays, which are more time-consuming and resource-intensive. mdpi.com The data generated from these approaches can guide the selection and modification of compounds with desired permeability characteristics.

Future Research Trajectories and Challenges in Onjisaponin F Studies

Elucidating Undiscovered In Vivo Mechanisms and Molecular Targets

While some in vitro activities of Onjisaponin F have been identified, its detailed mechanisms and molecular targets within a living organism are not yet fully understood nih.govnih.gov. Research to date has primarily focused on its anti-inflammatory properties and its role as a mucosal adjuvant, particularly with influenza and diphtheria-pertussis-tetanus (DPT) vaccines, showing its ability to enhance antibody titers researchgate.netnih.govpsu.edu. Studies have indicated that this compound can reduce influenza virus activity in bronchoalveolar lavage fluid in mice researchgate.net. However, the specific cellular pathways and protein interactions mediating these effects in vivo require further investigation nih.govnih.gov. For instance, while Onjisaponin B, another saponin (B1150181) from Polygala tenuifolia, has been studied for its effects on pathways like AMPK/mTOR in the context of Alzheimer's disease, the in vivo targets for this compound's diverse activities, such as its reported anti-inflammatory effects, need to be clearly defined researchgate.netplos.org. Future studies should employ techniques such as target identification assays, in vivo imaging, and genetic approaches to map the precise molecular players involved in this compound's biological actions.

Rational Design and Synthesis of Novel this compound Derivatives with Enhanced Potency and Selectivity

The rational design and synthesis of this compound derivatives represent a critical area for future research aimed at improving its therapeutic profile researchgate.net. Natural saponins (B1172615), including this compound, can sometimes exhibit limitations such as toxicity or poor pharmacokinetic properties frontiersin.orgresearchgate.net. Modifying the structure of this compound could lead to the development of analogs with enhanced potency, improved selectivity for specific targets, increased stability, and reduced toxicity nih.govresearchgate.networktribe.comresearchgate.net. This involves understanding the structure-activity relationships of this compound and its related saponins researchgate.net. Research on other saponin adjuvants, like QS-21, has shown that chemical modifications can lead to improved stability and activity-toxicity profiles researchgate.netresearchgate.net. Future work should focus on synthesizing a library of this compound derivatives with targeted modifications to the triterpene core and glycosyl chains, followed by rigorous in vitro and in vivo testing to evaluate their biological activities, pharmacokinetics, and safety profiles.

Overcoming Production and Isolation Challenges for Research Scale

The production and isolation of this compound from natural sources present significant challenges, particularly for obtaining sufficient quantities for extensive research and potential clinical development researchgate.netfrontiersin.org. Polygala tenuifolia contains a complex mixture of metabolites, and the separation and purification of individual saponins, including this compound, can be difficult due to their similar polarities and potential for interconversion nih.gov. Current isolation methods often involve multi-step chromatographic procedures tandfonline.com. These processes can be time-consuming, labor-intensive, and may result in low yields of high-purity this compound. Future research needs to explore more efficient and scalable methods for the production and isolation of this compound. This could include optimizing extraction techniques, developing more selective and high-throughput purification strategies, or exploring alternative production methods such as plant cell culture or biosynthesis through genetic engineering approaches frontiersin.orgscience.gov.

Development and Application of Integrated Multi-Omics Approaches

Integrated multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, hold significant potential for advancing this compound research researchgate.net. Applying these technologies can provide a comprehensive understanding of how this compound interacts with biological systems at a molecular level. For example, proteomic analysis could help identify previously unknown protein targets of this compound, while transcriptomics could reveal the global gene expression changes induced by its treatment nih.gov. Metabolomics could shed light on the metabolic pathways influenced by this compound. Integrating data from multiple omics platforms can provide a holistic view of its biological effects and help unravel complex mechanisms of action that cannot be fully understood by studying individual molecular layers in isolation researchgate.net. Future studies should utilize these integrated approaches to gain deeper insights into this compound's effects in various biological contexts, including its immunomodulatory and neuroprotective activities frontiersin.orgresearchgate.net.

Exploration of Synergistic Effects in Complex Biological Systems

This compound is found in Polygala tenuifolia alongside numerous other compounds, including other saponins, xanthones, and oligosaccharide esters nih.govnih.govfrontiersin.orgfrontiersin.org. Traditional medicine often utilizes complex herbal extracts, suggesting that the therapeutic effects may result from the synergistic interactions of multiple components rather than the action of a single compound nih.govresearchgate.net. While research has focused on the effects of isolated this compound, exploring its synergistic effects with other compounds from Polygala tenuifolia or in combination with other therapeutic agents is crucial for understanding its full potential in complex biological systems nih.govresearchgate.netresearchgate.net. Future research should investigate the potential synergistic or antagonistic interactions between this compound and other components of Polygala tenuifolia extracts in various in vitro and in vivo models. This could involve studying combinations of purified compounds or evaluating the effects of standardized extracts with defined concentrations of key components, including this compound. Understanding these interactions is vital for developing more effective and potentially multi-targeted therapeutic strategies.

Q & A

Q. What are the key structural features of Onjisaponin F, and how do they influence its bioactivity?

this compound (Polygalasaponin XXXI) is a triterpenoid saponin derived from Radix Polygalae. Its structure includes a core aglycone with sugar moieties attached via ester and glycosidic bonds. Key substituents include hydroxyl groups, a phenyl ring, and a carboxamide group (Fig. 167 in ). The sugar chains (e.g., galactose, xylose, rhamnose) enhance solubility and receptor binding, critical for its adjuvant activity in nasal influenza vaccines . Structural elucidation typically employs UHPLC-(Q)TOF-MS and NMR to confirm purity and substituent positions .

Q. What methodologies are used to isolate and quantify this compound from Radix Polygalae?

Isolation involves ethanol extraction followed by chromatographic techniques like medium-pressure liquid chromatography (MPLC) and preparative HPLC. Sub-fractionation (e.g., 70–80% methanol fraction) separates this compound from co-occurring saponins (e.g., Onjisaponin B, G) . Quantification uses UHPLC-TOF-MS with peak area normalization, achieving detection limits of ~1.62% in sub-fractions . Purity validation requires ≥95% by HPLC-ELSD and spectroscopic consistency with reference standards .

Q. What is the primary mechanism of this compound as a nasal vaccine adjuvant?

this compound enhances mucosal immunity by promoting antigen uptake via dendritic cells and upregulating Th2-mediated antibody production (e.g., IgA, IgG1). In murine models, it increases hemagglutination inhibition (HI) titers by 4–8 fold compared to unadjuvanted influenza HA vaccines . Mechanistic studies use GFP-LC3-transfected PC-12 cells to track immune activation pathways, though its exact molecular targets (e.g., TLR4/NF-κB) remain under investigation .

Advanced Research Questions

Q. How do researchers address contradictory data on the autophagic activity of this compound compared to Onjisaponin B?

While Onjisaponin B strongly induces autophagy via AMPK-mTOR inhibition, this compound shows weak autophagic activity in PC-12 cells (~20% LC3-II elevation vs. 80% for Onjisaponin B) . Contradictions arise from differing sugar moieties affecting membrane permeability. Researchers use in vitro GFP-LC3 puncta assays and in vivo APP/PS1 mouse models to dissect structure-activity relationships . Dose-response curves (IC50 >172 μg/mL for cytotoxicity) ensure observed effects are autophagy-specific .

Q. What experimental designs validate the synergistic effects of this compound with other saponins in Radix Polygalae extracts?

Synergy is tested via combinatorial sub-fraction assays. For example, sub-fraction 5 (containing 77.46% Onjisaponin Fg/F/E) enhances LC3-II expression 2.5-fold compared to isolated this compound, suggesting co-factors improve bioavailability . Experimental controls include:

Q. How can researchers reconcile this compound’s dual roles in immune adjuvancy and weak neuroactivity?

Pharmacokinetic studies in APP/PS1 mice show this compound’s plasma concentration is 4× lower than Onjisaponin B, limiting CNS penetration . In vitro blood-brain barrier (BBB) models (e.g., hCMEC/D3 monolayers) confirm low permeability (Papp <1×10⁻⁶ cm/s). Adjuvant activity is thus attributed to peripheral immune modulation, while neuroeffects require structural analogs with improved BBB penetration .

Methodological Challenges & Solutions

Q. What strategies optimize this compound’s stability during in vivo administration?

Degradation occurs via esterase cleavage in serum. Stabilization methods include:

Q. How do researchers ensure reproducibility in quantifying this compound’s adjuvant efficacy?

Standardized protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |